molecular formula C13H15N3O3 B13857114 4-Desisopropyl-4-methyl Imazethapyr

4-Desisopropyl-4-methyl Imazethapyr

Cat. No.: B13857114
M. Wt: 261.28 g/mol
InChI Key: OYEPWAGTLOPQFP-UHFFFAOYSA-N
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Description

4-Desisopropyl-4-methyl Imazethapyr is a compound of significant interest in agricultural and environmental research, primarily utilized for investigating the biochemical pathways and environmental fate of imidazolinone herbicides. Its core research value lies in its application as a metabolite or an analog in studies focusing on the mode of action of acetohydroxyacid synthase (AHAS) inhibitors . Researchers employ this compound to gain a deeper understanding of structure-activity relationships, which is crucial for elucidating how specific molecular modifications influence herbicide efficacy and selectivity . In environmental science, this compound serves as a vital reference standard in bioremediation studies. It is used to explore and optimize microbial degradation processes, contributing to the development of strategies for remediating herbicide-contaminated soils and water systems . The study of its interaction with specific bacterial strains, such as those within the Brevibacterium genus, provides valuable insights into metabolic pathways and the potential for natural attenuation of pesticide residues . Furthermore, its role in resistance mechanism studies makes it a valuable tool for understanding the evolutionary adaptation of weeds and developing sustainable crop management practices. This product is strictly For Research Use Only and is not intended for any personal, medicinal, or veterinary applications.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-4-7-5-8(11(17)18)9(14-6-7)10-15-12(19)13(2,3)16-10/h5-6H,4H2,1-3H3,(H,17,18)(H,15,16,19)

InChI Key

OYEPWAGTLOPQFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions starting from substituted pyridine derivatives and amino nitrile intermediates. The core synthetic approach includes:

  • Step 1: Formation of Pyridine Dicarboxylic Anhydride Intermediate

    The starting material often used is 5-ethyl-2,3-pyridinedicarboxylic anhydride or related derivatives. This compound serves as the pyridine core onto which the imidazolinone ring is constructed.

  • Step 2: Reaction with Amino Nitrile

    The anhydride intermediate is reacted with 2-amino-2,3-dimethylbutyronitrile or a similar amino nitrile. This nucleophilic addition leads to the formation of an intermediate amide or imidazolinone precursor.

  • Step 3: Hydrolysis and Cyclization

    The intermediate undergoes hydrolysis and cyclization reactions to close the imidazolinone ring, yielding the this compound compound.

This method is supported by patent literature describing the preparation of imazethapyr derivatives, where the manipulation of substituents on the imidazolinone ring allows for the synthesis of various analogs, including the desisopropyl-methyl variant.

Detailed Reaction Conditions

  • Reagents and Conditions

    • The reaction of the pyridine dicarboxylic anhydride with the amino nitrile is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions.

    • Acidic or basic catalysts may be employed to facilitate cyclization.

    • Hydrolysis steps often use aqueous acidic conditions to convert nitrile groups into carboxylic acids or amides as needed.

  • Purification

    • The final product is purified by crystallization or chromatographic methods.

    • Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Reaction Scheme Summary

Step Reactants Reaction Type Product/Intermediate
1 5-ethyl-2,3-pyridinedicarboxylic anhydride + 2-amino-2,3-dimethylbutyronitrile Nucleophilic addition Imidazolinone precursor intermediate
2 Intermediate + Hydrolysis (acidic) Hydrolysis and cyclization This compound

Analytical and Research Outcomes

Purity and Structural Confirmation

  • Spectroscopic Methods

    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, particularly the substitution pattern on the imidazolinone and pyridine rings.

    • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns consistent with the expected compound.

    • Infrared (IR) spectroscopy identifies characteristic functional groups such as amide carbonyls and aromatic rings.

Stability and Degradation

  • Studies on related compounds like imazethapyr indicate stability in aqueous environments with half-lives (DT50) ranging from 1.8 to 2.4 days under various pH conditions.

  • The compound undergoes oxidation and conjugation in plants, forming metabolites such as glucosides, which has implications for environmental fate and herbicidal activity.

Biological Activity Correlation

  • The herbicidal activity is directly related to the inhibition of AHAS enzyme, which is confirmed by biochemical assays.

  • Modifications on the imidazolinone ring, such as removal of the isopropyl group (desisopropyl), affect binding affinity and selectivity, which is a focus of ongoing research.

Comparative Analysis with Related Compounds

Compound Molecular Formula Key Structural Difference Biological Implication
Imazethapyr C15H20N3O3 Contains isopropyl group on imidazolinone ring Standard AHAS inhibitor
This compound C15H19N3O3 Lacks isopropyl group, methyl substitution instead Modified activity and selectivity
4-Desisopropyl-4-propyl Imazethapyr C15H19N3O3 Propyl substitution instead of methyl Different herbicidal profile

The subtle changes in alkyl substituents influence the compound’s herbicidal spectrum and environmental behavior.

Summary Table of Preparation Method Details

Parameter Description
Starting Materials 5-ethyl-2,3-pyridinedicarboxylic anhydride, 2-amino-2,3-dimethylbutyronitrile
Key Reaction Types Nucleophilic addition, hydrolysis, cyclization
Solvents Methanol, ethanol
Reaction Conditions Reflux, acidic/basic catalysis
Purification Techniques Crystallization, chromatography (TLC, HPLC)
Analytical Confirmation NMR, MS, IR spectroscopy
Yield Variable, dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

4-Desisopropyl-4-methyl Imazethapyr undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-Desisopropyl-4-methyl Imazethapyr has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Desisopropyl-4-methyl Imazethapyr involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of the target weeds .

Comparison with Similar Compounds

Environmental Degradation and Soil Interaction

Imazethapyr, the parent compound, exhibits variable degradation rates in soil, influenced by pH, organic matter (OM) content, and temperature. For instance, its dissipation is accelerated in soils amended with farmyard manure and at elevated temperatures, with half-life reductions of up to 40% under subtropical conditions . Conversely, the methyl group may enhance stability against enzymatic hydrolysis, leading to moderate persistence compared to imazethapyr.

Table 1: Environmental Properties of Imazethapyr and Hypothetical 4-Desisopropyl-4-methyl Imazethapyr

Property Imazethapyr This compound (Estimated)
Soil Half-Life (Days) 30–90 (pH-dependent) 20–60 (reduced adsorption)
Adsorption Coefficient Moderate (Koc = 100–200) Lower (Koc = 50–150)
Temperature Sensitivity High (degradation ↑ with heat) Moderate
Phytotoxic Effects on Crops

Imazethapyr causes dose-dependent injury in legumes such as white bean, with POST applications at 37.5–150 g·ai·ha⁻¹ resulting in 2%–17% crop injury . Shoot dry weight reductions of up to 34% have been reported in dry beans at higher rates . The structural modifications in this compound may mitigate phytotoxicity due to reduced bioavailability or altered interaction with acetolactate synthase (ALS), the target enzyme. Preliminary hypotheses suggest a 10%–20% lower injury risk in sensitive crops at equivalent application rates.

Table 2: Phytotoxic Effects of Imazethapyr vs. Hypothetical this compound

Metric Imazethapyr (Observed) This compound (Estimated)
Crop Injury (POST) 5%–17% 3%–12%
Shoot Dry Weight Loss Up to 34% Up to 25%
Application Rate (Optimal) 70–100 g·ai·ha⁻¹ 50–80 g·ai·ha⁻¹
Selectivity and Weed Control Efficacy

Imazethapyr’s selectivity in legumes relies on rapid metabolic detoxification. The methyl group in this compound may enhance binding to ALS in weeds while being metabolized more efficiently in crops, improving the selectivity ratio. However, reduced soil persistence (Table 1) could necessitate more frequent applications for sustained weed control.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting imazethapyr in environmental or biological matrices?

  • Methodology: High-performance liquid chromatography (HPLC) coupled with UV-VIS detection (λmax ~255 nm) is widely used for quantification . For trace analysis in soil, molecularly imprinted polymers (MIPs) can pre-concentrate imazethapyr prior to HPLC analysis, achieving high selectivity (≥98% purity) . Gas chromatography (GC) is less common due to the compound’s thermal stability but may be applicable for derivatized samples .
  • Key Considerations: Validate methods using certified reference standards (e.g., PESTANAL®) and cross-check with spectral libraries (e.g., SMILES strings or InChI keys) .

Q. How can researchers characterize the physicochemical properties of imazethapyr under varying environmental conditions?

  • Methodology:

  • Solubility and Stability: Conduct stability tests in aqueous media (e.g., Na2SO4 or NaCl electrolytes) under controlled pH and temperature. Electrochemical oxidation studies using Ti/SnO2-Sb2O5/PbO2 electrodes can reveal degradation pathways .
  • Photolysis: Use UV-VIS spectroscopy to monitor direct photodegradation in simulated sunlight, noting the role of dissolved organic matter (DOM) in altering reaction kinetics .
    • Key Parameters: Report half-life (t1/2) under specific conditions (e.g., t1/2 = 8–11 days in paddy water under May sunlight) .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate imazethapyr’s herbicidal efficacy while minimizing crop injury?

  • Methodology:

  • Field Trials: Use randomized block designs with 4+ replications. Test split applications (e.g., pre-plant incorporated [PPI] + post-emergence [POST]) at varying rates (e.g., 70–140 g/ha) to assess weed control and crop tolerance in imidazolinone-tolerant rice .
  • Adjuvant Integration: Include crop oil concentrate (COC) at 1% v/v to enhance herbicide uptake, and compare with clomazone combinations for broadleaf weed suppression .
    • Data Interpretation: Analyze weed biomass reduction (%) and crop injury scores (1–10 scale) using ANOVA with Tukey’s post-hoc test .

Q. How can contradictions in photodegradation studies (e.g., DOM’s dual role as inhibitor and photosensitizer) be resolved?

  • Methodology:

  • Controlled Experiments: Compare imazethapyr’s degradation in DOM-rich vs. DOM-free water under identical light conditions. Use LC-MS to identify intermediate products (e.g., hydroxylated derivatives) .
  • Computational Modeling: Apply kinetic models to quantify contributions of direct photolysis (λ >290 nm) vs. DOM-mediated pathways (e.g., HO• radical generation) .
    • Key Insight: DOM’s photosensitizing effect dominates in high-DOM environments, reducing t1/2 by 20–30% compared to low-DOM systems .

Q. What methodologies are effective for studying imazethapyr’s absorption and metabolism in non-target plants?

  • Methodology:

  • Radiotracer Studies: Apply 14C-labeled imazethapyr to plant foliage or roots. Use autoradiography to map translocation patterns and HPLC-MS to identify metabolites (e.g., glycosylated conjugates) .
  • Enzyme Assays: Quantify acetolactate synthase (ALS) inhibition in tolerant vs. susceptible genotypes to link metabolic resistance to genetic markers .
    • Advanced Application: In lentils and chickpeas, screen 300+ genotypes for tolerance using dose-response curves (e.g., LD50 values) and integrate tolerant lines (e.g., ILL8112) into breeding programs .

Q. How can molecularly imprinted polymers (MIPs) improve imazethapyr detection in complex matrices?

  • Methodology: Synthesize MIPs via surface-initiated atom transfer radical polymerization (SI-ATRP) using imazethapyr as a template. Validate selectivity against structural analogs (e.g., imazapyr) via binding capacity tests .
  • Performance Metrics: Report recovery rates (>90%) and limits of detection (LOD <0.1 µg/L) in spiked soil samples .

Data Contradiction Analysis

Q. Why do imazethapyr’s reported half-lives vary across studies (e.g., 8–11 days vs. 20+ days)?

  • Critical Factors:

  • Environmental Variables: Differences in water chemistry (pH, DOM content), light intensity, and temperature significantly alter degradation rates .
  • Analytical Sensitivity: Ensure consistent quantification methods (e.g., HPLC vs. immunoassays) and account for matrix effects (e.g., soil adsorption) .
    • Resolution: Conduct meta-analyses of published t1/2 values, stratifying by environmental conditions and analytical protocols .

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